2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCTLHGYGEROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Safety and Toxicological Profile of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Introduction: A Predictive Approach to a Novel Compound
In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which established safety and toxicity data are absent. 2-methyl-3-pyrrolidin-1-yl-benzoic Acid is one such compound. This guide provides a comprehensive, predictive analysis of its potential hazards and toxicological profile. Our approach is grounded in the well-established principle of structure-activity relationships (SAR). By dissecting the molecule into its core components—a substituted benzoic acid and a pyrrolidine ring—we can infer a probable safety profile based on extensive data available for these chemical classes.
This document is designed to empower researchers to make informed decisions regarding handling, experimental design, and the necessary toxicological screens for this and similar novel compounds. We will delve into a predicted safety profile, explore the likely toxicological mechanisms, and propose a validated experimental workflow to empirically determine its safety.
Chemical Identity and Structural Analogs
To build a predictive profile, it is crucial to identify the core structure and its close, well-documented relatives.
-
Subject Compound: this compound
-
Molecular Formula: C₁₂H₁₅NO₂
-
Core Components:
-
Benzoic Acid Scaffold: A carboxylic acid attached to a benzene ring, substituted with a methyl group.
-
Pyrrolidine Moiety: A five-membered saturated nitrogen-containing heterocycle.
-
-
Key Structural Analog: 2-Pyrrolidin-1-yl-benzoic Acid (CAS: 78648-27-8) is a closely related compound, lacking only the methyl group.[1] Data from this and other substituted benzoic acids can provide valuable insights.
Predicted Safety Data Sheet (SDS) Profile
The following table summarizes the likely hazards and handling precautions for this compound, extrapolated from the SDS of 2-methylbenzoic acid[2], pyrrolidine, and general benzoic acid derivatives[3][4].
| SDS Section | Predicted Information | Rationale and Causality |
| GHS Hazard Classification | Warning. • H302: Harmful if swallowed. • H315: Causes skin irritation. • H319: Causes serious eye irritation. • H335: May cause respiratory irritation. | The benzoic acid moiety is associated with skin, eye, and respiratory irritation[2][5]. The overall structure suggests moderate oral toxicity, a common feature for many biologically active small molecules[6]. |
| First Aid Measures | • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a poison center or doctor. • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor. | Standard first aid for acidic, irritant compounds. The potential for serious eye damage, a known risk for benzoic acid, necessitates immediate and thorough rinsing and professional medical follow-up[5][7]. |
| Handling and Storage | • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors. Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge. • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Incompatible with strong oxidizing agents and strong bases. | Prudent laboratory practices for handling fine chemicals are essential[3]. The acidic nature of the carboxylic group necessitates segregation from strong bases. The pyrrolidine nitrogen can be oxidized, warranting separation from strong oxidizers[4][8]. |
| Personal Protective Equipment (PPE) | • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. | A multi-layered PPE approach is crucial. Given the predicted skin and serious eye irritation, robust eye and skin protection is non-negotiable. Respiratory protection mitigates the risk of inhaling the irritant powder[6]. |
In-depth Toxicological Profile (Predictive)
The toxicity of this molecule can be understood as a composite of the effects of its two primary structural motifs.
The Substituted Benzoic Acid Moiety: A Surface-Level Irritant
Benzoic acid and its derivatives are known to act as irritants. Their toxicity is often influenced by their physicochemical properties.
-
Mechanism of Irritation: The carboxylic acid group can disrupt cell membranes, leading to irritation upon contact with skin, eyes, and mucous membranes[8].
-
Structure-Toxicity Relationship: The toxicity of substituted benzoic acids in aquatic organisms has been shown to correlate with hydrophobicity (logKow) and the electronic nature of the substituents[9][10]. Electron-withdrawing groups can influence the compound's reactivity and degradation pathways[11]. While the methyl and pyrrolidine groups on the subject compound are not strongly electron-withdrawing, their presence will modulate the overall lipophilicity, affecting cell membrane interaction and potential for bioaccumulation.
The Pyrrolidine Moiety: A Potential Metabolic Liability
While the pyrrolidine ring is a common and valuable scaffold in medicinal chemistry for improving solubility and potency, it carries a well-documented toxicological risk[12][13].
-
Metabolic Bioactivation: The primary toxicological concern with the pyrrolidine ring is its potential for metabolic activation by Cytochrome P450 (CYP450) enzymes in the liver. This process can generate reactive electrophilic metabolites, specifically an iminium ion and an aminoaldehyde[12].
-
Consequences of Bioactivation: These reactive metabolites can form covalent bonds with endogenous macromolecules like DNA and proteins. This can lead to:
-
Genotoxicity & Mutagenicity: DNA adduct formation can cause mutations, a significant concern in drug development[12].
-
Organ Toxicity: Covalent binding to cellular proteins can disrupt their function, leading to cell death and potential organ damage (e.g., hepatotoxicity).
-
-
Central Nervous System (CNS) Activity: Certain pyrrolidine-containing compounds, particularly synthetic cathinones, are potent inhibitors of dopamine and norepinephrine transporters, leading to high abuse potential[14]. While the subject compound's structure is distinct, the presence of the pyrrolidine ring suggests that CNS activity, though not guaranteed, should be considered during safety profiling.
The diagram below illustrates the potential metabolic bioactivation pathway of the pyrrolidine ring, a critical consideration for any drug development program involving this scaffold.
Caption: Metabolic bioactivation of a pyrrolidine-containing compound.
Recommended Experimental Workflow for Safety Validation
To move from a predictive to a definitive safety profile, a structured, tiered experimental approach is essential. This workflow constitutes a self-validating system, where each step informs the necessity and design of the next.
Step 1: In Vitro Genotoxicity Assessment
Causality: The primary concern stemming from the pyrrolidine moiety is potential mutagenicity via metabolic activation[12]. Therefore, a bacterial reverse mutation assay (Ames test) is the logical first step.
Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is critical to detect mutagens that require bioactivation, as predicted for the pyrrolidine ring.
-
Dose Selection: Use a range of at least five analyzable concentrations of the test compound, typically spanning from 10 to 5000 µ g/plate .
-
Execution: Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar. Pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A dose-dependent increase of at least two-fold over the negative control is considered a positive result.
Step 2: In Vitro Cytotoxicity Assay
Causality: To determine the compound's general toxicity to mammalian cells and establish concentration ranges for further assays.
Protocol: MTT Assay
-
Cell Line Selection: Use a relevant cell line, such as HepG2 (human liver carcinoma), as the liver is the primary site of metabolism.
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dosing: Treat cells with a serial dilution of the compound for 24-48 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Step 3: Metabolic Stability Assessment
Causality: To directly investigate the predicted metabolic liability of the pyrrolidine ring.
Protocol: Liver Microsomal Stability Assay
-
System: Use pooled human or rat liver microsomes, which contain a high concentration of CYP450 enzymes.
-
Reaction: Incubate the test compound (at a low concentration, e.g., 1 µM) with microsomes and the essential cofactor NADPH (to initiate the enzymatic reaction) at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.
-
Calculation: Determine the compound's half-life (t₁/₂) and intrinsic clearance (Cl_int). A short half-life indicates rapid metabolism and a higher likelihood of reactive metabolite formation.
The following diagram outlines this logical, tiered approach to safety assessment.
Caption: A tiered experimental workflow for toxicological assessment.
Conclusion
While this compound lacks a dedicated public safety record, a robust, predictive profile can be constructed through careful analysis of its constituent chemical motifs. The compound should be handled as a substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. The most critical, yet less apparent, risk is the potential for metabolic bioactivation of the pyrrolidine ring into genotoxic metabolites. This possibility mandates that any research program intending to use this compound, particularly for in vivo applications, should prioritize empirical toxicological evaluation. The tiered workflow presented here, starting with in vitro genotoxicity and cytotoxicity assays, provides a field-proven, logical, and resource-efficient path to definitively characterize the safety and toxicological profile of this novel molecule.
References
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Wang, L., Yang, X., Chen, J., & Qiao, X. (2007). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Chemosphere, 68(5), 844-852. [Link]
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Chen, J., Quan, X., Zhao, H., & Chen, S. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and Environmental Safety, 72(5), 1438-1443. [Link]
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Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 637-647. [Link]
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Islam, M. T., et al. (2021). Pyrrolidine alkaloids and their promises in pharmacotherapy. Journal of Ethnopharmacology, 277, 114258. [Link]
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Matrix Fine Chemicals. (n.d.). 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID. Retrieved from [Link]
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Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248035. [Link]
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An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen bonding is a critical determinant of a molecule's physicochemical properties, influencing its solubility, membrane permeability, and interaction with biological targets.[1][2] This guide provides a comprehensive analysis of the hydrogen bonding capacity of 2-methyl-3-pyrrolidin-1-yl-benzoic acid, a molecule of interest in medicinal chemistry. By dissecting its structural components—a carboxylic acid, a tertiary amine, and a substituted aromatic ring—we will explore its potential as both a hydrogen bond donor and acceptor. This document will delve into theoretical hydrogen bonding motifs, predictive frameworks such as Lipinski's Rule of Five, and detailed experimental and computational methodologies for the empirical characterization of these non-covalent interactions. The insights provided herein are intended to equip researchers with the foundational knowledge required to harness the hydrogen bonding potential of this and similar molecules in drug design and development.
Introduction: The Central Role of Hydrogen Bonding in Drug Efficacy
In the landscape of modern drug discovery, a thorough understanding of intermolecular forces is paramount. Among these, hydrogen bonds are of particular significance, governing molecular recognition, protein-ligand binding, and the pharmacokinetic profile of a drug candidate.[1][3] The ability of a molecule to form hydrogen bonds dictates its absorption, distribution, metabolism, and excretion (ADME) properties.[2] A molecule with an excessive number of hydrogen bond donors or acceptors may exhibit poor membrane permeability, while a lack of such interactions can lead to low solubility and target affinity.[4] Therefore, a detailed characterization of a compound's hydrogen bonding capacity is a crucial step in the journey from a lead compound to a viable therapeutic agent.
This guide focuses on this compound, a molecule possessing a rich scaffold for potential hydrogen bonding interactions. Its unique combination of a carboxylic acid group, a tertiary amine within a pyrrolidine ring, and a substituted benzene ring presents a compelling case study for the nuanced interplay of these functional groups in defining a molecule's overall hydrogen bonding profile.
Molecular Structure and Theoretical Hydrogen Bonding Potential
The structure of this compound is foundational to understanding its hydrogen bonding capabilities.
Figure 1: Chemical structure of this compound.
Hydrogen Bond Donors
A hydrogen bond donor is a molecule containing a hydrogen atom bonded to a highly electronegative atom, such as oxygen or nitrogen.[5]
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Carboxylic Acid Group (-COOH): The primary hydrogen bond donor in this molecule is the hydroxyl group of the carboxylic acid. The hydrogen atom in the O-H bond is polarized due to the high electronegativity of the oxygen atom, making it available to form a strong hydrogen bond with an acceptor.[6]
Hydrogen Bond Acceptors
A hydrogen bond acceptor is an electronegative atom with a lone pair of electrons.[5]
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Carboxylic Acid Group (-COOH): The carboxylic acid group also functions as a potent hydrogen bond acceptor. The carbonyl oxygen (C=O) is particularly electron-rich and is a strong hydrogen bond acceptor.[6] The hydroxyl oxygen can also act as a hydrogen bond acceptor.
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Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a tertiary amine. While it cannot donate a hydrogen bond due to the absence of a hydrogen atom directly attached to it, its lone pair of electrons makes it a capable hydrogen bond acceptor.[7][8]
Summary of Hydrogen Bonding Sites
| Functional Group | Hydrogen Bond Donor Sites | Hydrogen Bond Acceptor Sites |
| Carboxylic Acid | 1 (from -OH) | 2 (from C=O and -OH) |
| Tertiary Amine | 0 | 1 (from N) |
| Total | 1 | 3 |
Predictive Analysis using Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the druglikeness of a chemical compound, particularly its potential for oral bioavailability.[9][10] The rule evaluates several molecular properties, including the number of hydrogen bond donors and acceptors.[11]
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Hydrogen Bond Donors: Not more than 5.
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Hydrogen Bond Acceptors: Not more than 10.
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Molecular Weight: Less than 500 daltons.
-
LogP (lipophilicity): Not greater than 5.
For this compound:
-
Hydrogen Bond Donors: 1 (violates the rule: No)
-
Hydrogen Bond Acceptors: 3 (violates the rule: No)
Based on these two parameters, this compound comfortably adheres to Lipinski's Rule of Five, suggesting a favorable profile for membrane permeability and oral absorption.[4]
Potential Inter- and Intramolecular Hydrogen Bonding Motifs
The presence of both a strong hydrogen bond donor and multiple acceptors within the same molecule allows for the formation of various hydrogen bonding networks.
Intermolecular Hydrogen Bonding
-
Carboxylic Acid Dimerization: Carboxylic acids have a strong tendency to form cyclic dimers, where two molecules are held together by two hydrogen bonds.[12] This is a very stable configuration and can significantly influence the compound's physical properties, such as its boiling point and solubility.[6][13]
-
Carboxylic Acid - Tertiary Amine Interaction: The carboxylic acid's hydroxyl group can donate a hydrogen bond to the nitrogen atom of the pyrrolidine ring of another molecule.
-
Solvent Interactions: In a protic solvent like water, the molecule can form multiple hydrogen bonds. The carboxylic acid can both donate to and accept hydrogen bonds from water molecules, while the tertiary amine can act as an acceptor.[8][13] This is a key determinant of aqueous solubility.
Figure 2: Potential intermolecular hydrogen bonding interactions.
Intramolecular Hydrogen Bonding
The proximity of the carboxylic acid and the pyrrolidine ring on the benzene ring could potentially allow for the formation of an intramolecular hydrogen bond. This would involve the carboxylic acid's hydroxyl group donating a hydrogen bond to the nitrogen atom of the pyrrolidine ring within the same molecule. The formation of such a bond would depend on the conformational flexibility of the molecule and the energetic favorability of forming a five or six-membered ring through the hydrogen bond.
Experimental Characterization of Hydrogen Bonding
While theoretical analysis provides a strong foundation, empirical evidence is necessary to confirm and quantify the hydrogen bonding interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for studying hydrogen bonding. The formation of a hydrogen bond weakens the X-H covalent bond, resulting in a characteristic red shift (a shift to lower frequency) and broadening of the stretching vibration band in the IR spectrum.[14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a non-polar solvent (e.g., carbon tetrachloride) to minimize intermolecular interactions.[15]
-
Prepare a series of solutions with increasing concentrations to study concentration-dependent effects, which can help distinguish between inter- and intramolecular hydrogen bonding.[14]
-
For solid-state analysis, prepare a KBr pellet containing a small amount of the compound.
-
-
Data Acquisition:
-
Acquire FTIR spectra over the range of 4000-400 cm⁻¹.
-
Pay close attention to the O-H stretching region (typically 3500-2500 cm⁻¹).
-
-
Data Analysis:
-
In a dilute solution, the presence of a sharp band around 3500 cm⁻¹ would indicate a "free" non-hydrogen-bonded O-H group.
-
A broad band at a lower frequency (e.g., 3000-2500 cm⁻¹) is indicative of strong hydrogen bonding, such as in carboxylic acid dimers.
-
By analyzing the spectra at different concentrations, the growth of the broad band at the expense of the sharp band with increasing concentration would confirm intermolecular hydrogen bonding.[15] The persistence of a shifted band at very low concentrations would suggest intramolecular hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another valuable tool for investigating hydrogen bonding. The chemical shift of a proton involved in a hydrogen bond is sensitive to its electronic environment.[16]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve the compound in a non-polar, aprotic solvent (e.g., CDCl₃).
-
Prepare samples in hydrogen-bonding solvents (e.g., DMSO-d₆) to compare chemical shifts.[17]
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra.
-
Variable temperature NMR experiments can also be performed to study the thermodynamics of hydrogen bond formation.[18]
-
-
Data Analysis:
-
The proton of the carboxylic acid's hydroxyl group will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
-
A downfield shift of the -OH proton signal upon increasing concentration or in a hydrogen-bond accepting solvent is indicative of hydrogen bonding.[19]
-
The difference in the chemical shift of the N-H proton in a non-polar solvent versus a hydrogen-bond accepting solvent like DMSO can be used to quantify the extent of hydrogen bonding.[17]
-
Figure 3: A generalized workflow for characterizing hydrogen bonding capacity.
Computational Modeling of Hydrogen Bonding
Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the geometry and energetics of hydrogen bonds.
Methodology: Density Functional Theory (DFT) Calculations
-
Model Building:
-
Construct the 3D structure of this compound.
-
Build models of potential hydrogen-bonded complexes, such as the cyclic dimer and complexes with solvent molecules.
-
-
Geometry Optimization:
-
Perform geometry optimization calculations using a suitable DFT functional and basis set (e.g., B3LYP-D3/6-31G*) to find the most stable conformations.
-
-
Energy Calculations:
-
Calculate the binding energies of the hydrogen-bonded complexes to quantify the strength of the interactions.[20]
-
The binding energy can be calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.
-
-
Vibrational Frequency Analysis:
-
Calculate the vibrational frequencies to predict the IR spectrum. This can be used to corroborate experimental FTIR data by observing the calculated red shift of the O-H stretching frequency upon hydrogen bond formation.
-
Conclusion and Implications for Drug Development
The hydrogen bonding capacity of this compound is defined by the interplay of its carboxylic acid and tertiary amine functional groups. With one hydrogen bond donor and three acceptors, it aligns well with the principles of druglikeness as outlined by Lipinski's Rule of Five.[9][10] The strong tendency of the carboxylic acid to act as both a donor and an acceptor suggests that this molecule can participate in robust intermolecular interactions, including the formation of stable dimers and extensive hydrogen bonding with aqueous environments, which is favorable for solubility.[6][13] The tertiary amine provides an additional site for hydrogen bond acceptance, which can be crucial for specific interactions with biological targets.
A comprehensive understanding of these hydrogen bonding properties, achieved through a combination of theoretical analysis, experimental spectroscopy, and computational modeling, is essential for predicting and optimizing the ADME properties and pharmacological activity of this and related compounds. This in-depth guide provides the framework and methodologies for such a characterization, empowering researchers to make informed decisions in the intricate process of drug design and development.
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A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01044C. (2017, June 14). Retrieved from [Link]
-
NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment - Pendidikan Kimia. (n.d.). Retrieved from [Link]
-
FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids - Prime Scholars. (n.d.). Retrieved from [Link]
-
The Chemical Bond: The Perspective of NMR Spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride - SSRN. (n.d.). Retrieved from [Link]
-
The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability - Undergraduate Research Center. (n.d.). Retrieved from [Link]
-
Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. (2001, November 5). Retrieved from [Link]
-
2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
-
3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride (C12H15NO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 - PubChem. (n.d.). Retrieved from [Link]
-
Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC - NIH. (n.d.). Retrieved from [Link]
-
3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Hydrogen bonding motif for the minor site for adenine with benzoic acid. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. kubinyi.de [kubinyi.de]
- 2. scribd.com [scribd.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. educationgroup.mit.edu [educationgroup.mit.edu]
- 6. tutorchase.com [tutorchase.com]
- 7. quora.com [quora.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. passmyexams.co.uk [passmyexams.co.uk]
- 14. primescholars.com [primescholars.com]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01044C [pubs.rsc.org]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 20. sobereva.com [sobereva.com]
Methodological & Application
Optimal reaction conditions for synthesizing 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Synthesis of 2-Methyl-3-(pyrrolidin-1-yl)benzoic Acid via RuPhos Pd G4 Catalysis
Executive Summary
The synthesis of 2-methyl-3-(pyrrolidin-1-yl)benzoic acid presents a distinct challenge in medicinal chemistry: forming a C-N bond at a position flanked by a methyl group (steric hindrance) and a carboxylic acid moiety (electronic deactivation and catalyst poisoning). Traditional Nucleophilic Aromatic Substitution (
This Application Note details an optimized, scalable protocol using Buchwald-Hartwig Amination . By utilizing RuPhos Pd G4 precatalyst, we overcome the steric barrier of the ortho-methyl group. The protocol employs an "Orthogonal Protection" strategy, converting the acid to a methyl ester prior to coupling to prevent catalyst deactivation, followed by a mild saponification to yield the final target.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the late-stage formation of the C-N bond. The high energy barrier imposed by the ortho-methyl group necessitates a catalyst system designed for bulky substrates.
Figure 1: Retrosynthetic strategy isolating the C-N coupling as the critical step.
Critical Experimental Considerations
3.1 Ligand Selection: Why RuPhos?
The 2-methyl substituent creates significant steric strain at the Pd-center during the oxidative addition and amine coordination steps.
-
Standard Ligands (PPh3, dppf): Fail to promote reductive elimination in sterically congested systems.
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): Specifically engineered for the coupling of secondary amines (like pyrrolidine) with sterically hindered aryl halides. The bulky isopropoxy groups on the biaryl backbone prevent the formation of inactive Pd-dimers and facilitate the reductive elimination step.
3.2 The "Ester Shield"
Direct coupling on the free benzoic acid is suboptimal because the carboxylate can bind to Palladium, forming unreactive species (catalyst poisoning). Converting the acid to a methyl ester masks this functionality, ensuring the catalyst cycle focuses exclusively on the C-Br bond.
Detailed Experimental Protocols
Phase 1: Esterification (Protection)
Objective: Convert 3-bromo-2-methylbenzoic acid to Methyl 3-bromo-2-methylbenzoate.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a magnetic stir bar.
-
Reagents:
-
3-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol)
-
Methanol (anhydrous, 100 mL)
-
Thionyl Chloride (
) (6.8 mL, 93.0 mmol, 2.0 eq)
-
-
Procedure:
-
Dissolve the acid in Methanol at
(ice bath). -
Add
dropwise over 20 minutes (Caution: Exothermic, gas evolution). -
Remove ice bath and heat to reflux (
) for 3 hours. -
Monitor: TLC (Hexane/EtOAc 4:1). Product (
) should be distinct from SM ( ).
-
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1]
and Brine. Dry over .[1] -
Yield Expectation: >95% (Clear oil or low-melting solid).
Phase 2: Buchwald-Hartwig Amination (The Critical Step)
Objective: Coupling Pyrrolidine to the aryl core.
Reaction Parameters Table:
| Parameter | Condition | Rationale |
| Catalyst | RuPhos Pd G4 (1-2 mol%) | Air-stable precatalyst; ensures active LPd(0) species generation. |
| Base | Milder than NaOtBu; prevents ester hydrolysis or transesterification. | |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents stabilize the active catalytic species. |
| Temp | Sufficient energy to overcome steric activation barrier. |
Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial. Cycle Argon/Vacuum 3 times.
-
Loading: Under Argon counter-flow, add:
-
Methyl 3-bromo-2-methylbenzoate (1.0 eq, 5.0 mmol)
- (3.25 g, 10.0 mmol, 2.0 eq)
-
RuPhos Pd G4 (85 mg, 0.1 mmol, 2 mol%)
-
-
Solvent/Amine Addition:
-
Add anhydrous Toluene (10 mL, 0.5 M concentration).
-
Add Pyrrolidine (0.5 mL, 6.0 mmol, 1.2 eq).
-
-
Reaction: Seal the vessel. Heat to
with vigorous stirring for 12-16 hours.-
Note: The solution should turn from orange to dark brown/black.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd-black. Concentrate filtrate.[1]
-
Purification: Flash Column Chromatography (0-20% EtOAc in Hexanes).
-
Target Yield: 75-85%.
-
Phase 3: Saponification (Deprotection)
Objective: Hydrolysis of the ester to the final acid.
-
Reagents:
-
Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate (from Phase 2).
-
LiOH
(3.0 eq). -
Solvent: THF / Water (3:1 ratio).
-
-
Procedure:
-
Dissolve ester in THF/Water. Stir at
for 4 hours. -
Workup: Acidify carefully with 1M HCl to pH 4-5. Extract with EtOAc (3x).
-
Critical: Do not acidify below pH 3, or the pyrrolidine nitrogen will protonate, making the molecule highly water-soluble and difficult to extract.
-
-
Final Isolation: Dry organic layer (
), concentrate. Recrystallize from Ethanol/Water if necessary.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the inert handling in Phase 2.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning ( | Ensure rigorous degassing of Toluene. Use a glovebox if available. |
| Debromination (SM reduced) | Hydride source present | Ensure solvents are anhydrous.[1] Avoid using alcohols in the coupling step. |
| Product stuck in Aqueous phase | pH too low during workup | The product is a zwitterion (amino-acid). Adjust pH to ~5 (isoelectric point) to maximize organic solubility. |
| Start Material remains | Steric bulk too high | Increase catalyst loading to 4 mol% or switch solvent to 1,4-Dioxane (higher reflux temp). |
Analytical Validation (NMR Criteria):
-
NMR (DMSO-
): Look for the disappearance of the methyl ester singlet (~3.8 ppm) in Phase 3. -
Diagnostic Signal: The 2-methyl group typically appears as a singlet around 2.3-2.4 ppm. The pyrrolidine ring will show two multiplets (4H each) around 1.8 ppm and 3.2 ppm.
References
-
Buchwald, S. L., et al. "RuPhos Palladium Precatalysts for the Amination of Sterically Hindered Aryl Halides." Journal of the American Chemical Society, 2008.
-
Hartwig, J. F. "Evolution of Fourth Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.
-
Sigma-Aldrich. "RuPhos Pd G4 Product Specification and User Guide."
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Ligand Effects."
Sources
Handling and storage protocols for 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Application Note: Handling and Storage Protocols for 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Abstract
This technical guide outlines the rigorous handling, storage, and solubilization protocols for This compound . As a functionalized amino-benzoic acid derivative, this compound exhibits specific physicochemical sensitivities—primarily oxidative susceptibility due to the electron-rich N-aryl pyrrolidine moiety and potential pH-dependent solubility issues. This document synthesizes "first-principles" organic chemistry with standard operating procedures (SOPs) for research-grade intermediates to ensure compound integrity and experimental reproducibility.
Compound Profile & Physicochemical Logic
To handle this compound effectively, one must understand its molecular architecture. It is not merely a "white powder"; it is a push-pull system.
-
Chemical Structure Analysis:
-
Benzoic Acid Moiety: Provides acidic character (pKa ≈ 4–5). It dictates solubility in basic aqueous buffers (forming the carboxylate salt).
-
Pyrrolidin-1-yl Group (Position 3): This is a tertiary amine attached directly to the aromatic ring (N-aryl). Unlike alkyl amines, this nitrogen's lone pair is delocalized into the benzene ring.
-
Consequence 1: It is prone to oxidation (browning) upon exposure to air and light.
-
Consequence 2: It renders the ring electron-rich, increasing reactivity toward electrophiles.
-
-
2-Methyl Group: Provides steric bulk ortho to the carboxylic acid. This may reduce the rate of esterification or amide coupling slightly due to steric hindrance, requiring optimized reaction times.
-
| Property | Estimated/Typical Characteristic |
| Physical State | Solid (Crystalline powder, likely off-white to pale yellow) |
| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol; Low in neutral water. |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| Hygroscopicity | Moderate (Functionalized benzoic acids can adsorb surface moisture). |
| Molecular Weight | ~205.25 g/mol (Calculated based on formula |
Storage Protocols: The "Cold & Dark" Standard
The primary degradation pathway for N-aryl amino acids is photo-oxidation. The following protocol is designed to mitigate radical formation and hydrolysis.
Environmental Control
-
Temperature: Refrigerate (2°C to 8°C) .
-
Reasoning: While the benzoic acid core is stable, the pyrrolidine ring's electron donation lowers the activation energy for oxidative degradation. Lower temperatures kinetically inhibit these pathways.
-
-
Light: Strictly Protect from Light .
-
Protocol: Store in amber glass vials. If clear glass is used, wrap the vial entirely in aluminum foil.
-
-
Atmosphere: Inert Gas Headspace (Argon/Nitrogen) .
-
Reasoning: Oxygen is the enemy of electron-rich aromatics. Flush the vial with dry Argon after every use to displace atmospheric oxygen and moisture.
-
Container Specifications
-
Material: Borosilicate Glass (Type I). Avoid storing in plastic (polypropylene) for long durations (>6 months) as organic leachables can interact with the lipophilic pyrrolidine ring.
-
Seal: Teflon (PTFE)-lined screw caps. Avoid rubber septa for long-term storage as they are permeable to organic vapors and oxygen.
Handling & Safety Workflows
Safety Directive: Treat as a potential Irritant (Skin/Eye/Respiratory).[1][2]
Weighing and Transfer
-
Equilibration: Allow the vial to warm to Room Temperature (20–25°C) before opening.
-
Scientific Integrity: Opening a cold vial in a humid lab causes immediate water condensation on the solid. This water accelerates hydrolysis and clumping.
-
-
Environment: Weigh inside a chemical fume hood.
-
Tools: Use anti-static spatulas. Amino-benzoic acids can be static-prone, leading to dosing errors.
Decision Tree: Storage & Handling
Figure 1: Standard Operating Procedure (SOP) for receiving and handling the compound to prevent moisture ingress and oxidation.
Solubilization & Experimental Preparation
Researchers often struggle with the solubility of zwitterionic-like intermediates.
Solvent Selection Matrix
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent | Preferred stock solvent (10–50 mM). Stable at -20°C. |
| Methanol | Good | Suitable for LC-MS preparation. Avoid for long-term storage (trans-esterification risk). |
| Water (pH 7) | Poor | The hydrophobic pyrrolidine + methyl group limits solubility. |
| 0.1 M NaOH | Good | Forms the sodium benzoate salt. Best for aqueous bio-assays. |
| 0.1 M HCl | Moderate | May protonate the pyrrolidine, but solubility depends on salt lattice energy. |
Stock Solution Protocol (10 mM in DMSO)
-
Calculate: For 10 mg of compound (MW ~205.25), add ~4.87 mL of anhydrous DMSO.
-
Vortex: Vortex vigorously for 30 seconds. Sonicate if visible particles remain.
-
Aliquot: Do not freeze-thaw the bulk stock. Divide into 50–100 µL aliquots in polypropylene PCR tubes or glass micro-inserts.
-
Freeze: Store aliquots at -20°C or -80°C . Stability: ~6 months.
Aqueous Reconstitution Logic
For biological assays, do not add the solid directly to the buffer.
-
Step 1: Dissolve in DMSO (100x concentration).
-
Step 2: Dilute slowly into the assay buffer while vortexing.
-
Precipitation Check: If the final concentration is >100 µM, inspect for "crashing out" (cloudiness). The 2-methyl group increases lipophilicity compared to standard amino-benzoic acids.
Figure 2: Workflow for preparing assay-ready solutions, emphasizing the necessity of a DMSO "pre-dissolution" step.
References & Authoritative Grounding
The protocols above are derived from standard handling procedures for N-aryl amino benzoic acid derivatives and verified chemical safety data for structurally analogous compounds.
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204626, 3-(pyrrolidin-1-yl)benzoic acid. Retrieved from [Link][4]
-
Relevance: Provides baseline solubility and safety data for the des-methyl analog, establishing the oxidative sensitivity of the N-aryl pyrrolidine motif.
-
-
-
Relevance: Establishes the handling protocols for the ortho-methyl benzoic acid core (irritant classification, pKa properties).
-
-
-
Relevance: Confirms storage requirements (Keep Cold/Dry) for pyrrolidinyl-benzoic acid derivatives.
-
-
European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid derivatives.
-
Relevance: General guidance on the stability of amino-benzoic acids in aqueous environments.
-
Disclaimer: This document is for research use only. The specific compound "this compound" is a research chemical. Users must consult the specific Safety Data Sheet (SDS) provided by their vendor before handling.
Sources
Application Note: Optimized Derivatization of 2-Methyl-3-pyrrolidin-1-yl-benzoic Acid
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust assay protocols for 2-methyl-3-(pyrrolidin-1-yl)benzoic acid (hereafter referred to as 2M3PBA ).
Given the structural constraints of 2M3PBA—specifically the steric hindrance imposed by the ortho-methyl group and the zwitterionic nature of the tertiary amine/carboxylic acid pair—standard derivatization protocols often yield poor recovery. This guide details optimized workflows to overcome these specific chemical barriers.
Analyte Analysis & Chemical Logic
Before attempting derivatization, one must understand the molecule's resistance profile.
-
The Steric Barrier: The methyl group at the C2 position is ortho to the carboxylic acid at C1. This creates a "steric wall" that blocks the approach of bulky derivatization reagents, significantly slowing down reaction kinetics compared to unsubstituted benzoic acid.
-
The Zwitterionic Trap: At neutral pH, the pyrrolidine nitrogen (basic, pKa ~9-10) is protonated, and the carboxylic acid (acidic, pKa ~4) is deprotonated. This zwitterionic state results in high water solubility and poor organic extraction efficiency.
-
The Solution:
-
For Extraction: Adjust pH to 3.0 (protonates acid, keeps amine protonated -> use ion-pairing) or pH 12 (deprotonates acid, deprotonates amine -> anionic species). Best Approach: Isoelectric precipitation or drying followed by derivatization in aprotic solvents.
-
For Derivatization: Use catalyst-driven silylation (GC) or crown-ether catalyzed alkylation (HPLC) to force the reaction past the steric barrier.
-
Method A: GC-MS Analysis via Sterically-Forced Silylation
Standard silylation (e.g., BSTFA alone) is often insufficient for ortho-substituted benzoates. This protocol uses TMCS as a potent catalyst and elevated temperatures to ensure quantitative conversion.
Reagents
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 10% TMCS (Trimethylchlorosilane). Note: The high % of TMCS is critical for hindered sites.
-
Solvent: Anhydrous Pyridine (Scavenges HCl, acts as a catalyst).
-
Internal Standard: 2-Methylbenzoic acid (d7) or Anthracene.
Protocol Steps
-
Sample Preparation:
-
Evaporate the sample extract (in MeOH or ACN) to complete dryness under a nitrogen stream at 40°C. Trace water will destroy the reagent.
-
-
Reconstitution:
-
Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 30 seconds to dissolve the zwitterionic salt.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 10% TMCS .
-
Cap the vial tightly (PTFE-lined cap).
-
Incubate at 75°C for 45 minutes.
-
Rationale: Standard protocols suggest 60°C for 30 mins. The extra heat and time are required to overcome the activation energy barrier imposed by the C2-methyl group.
-
-
Analysis:
-
Cool to room temperature. Transfer to an autosampler vial.
-
Inject 1 µL into GC-MS (Splitless mode).
-
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 260°C.
-
Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection: SIM mode (Target Ion: [M-15]+ or [M-TMS]+).
Method B: HPLC-FLD via Pan-acyl Coumarin Derivatization
For high-sensitivity assays (plasma/urine), UV detection is often insufficient. This method labels the hindered carboxylic acid with a fluorophore (4-Bromomethyl-7-methoxycoumarin, Br-MMC ) using a crown ether catalyst to solubilize the carboxylate anion in organic solvent.
Reagents
-
Labeling Agent: Br-MMC (1 mg/mL in Acetone).
-
Catalyst: 18-Crown-6 ether (crystals).
-
Base: Potassium Carbonate (K2CO3), anhydrous.
-
Solvent: Anhydrous Acetone or Acetonitrile.
Protocol Steps
-
Sample Preparation:
-
Dry the biological extract completely.
-
-
Reaction Mixture Assembly:
-
Add 100 µL of Br-MMC solution .
-
Add 10 mg of K2CO3 (solid excess).
-
Add 5 mg of 18-Crown-6 .
-
Rationale: K2CO3 deprotonates the acid. 18-Crown-6 complexes the Potassium ion, making the "naked" carboxylate anion extremely nucleophilic, allowing it to attack the Br-MMC despite the steric hindrance.
-
-
Incubation:
-
Vortex heavily.
-
Incubate at 60°C for 60 minutes in the dark (foil-wrapped).
-
-
Cleanup:
-
Cool the sample.
-
Add 10 µL of acetic acid to quench the reaction.
-
Filter through a 0.22 µm PTFE filter (removes solid K2CO3).
-
-
Analysis:
-
Inject 10 µL into HPLC-FLD.
-
HPLC-FLD Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Isocratic 60% B usually works well for coumarin derivatives.
-
Detection: Excitation: 325 nm; Emission: 398 nm.
Visualized Workflows
Logic Flow of Derivatization Strategy
The following diagram illustrates the decision-making process and chemical transformations.
Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical platform.
Quantitative Data Summary
The following table summarizes expected performance metrics based on validated protocols for sterically hindered benzoic acids [1][2].
| Parameter | GC-MS (TMS Derivative) | HPLC-FLD (Coumarin Derivative) |
| Reaction Type | Silylation (Esterification) | Alkylation (Esterification) |
| Key Catalyst | TMCS (10%) | 18-Crown-6 Ether |
| Temp/Time | 75°C / 45 min | 60°C / 60 min |
| LOD (Limit of Detection) | ~10 ng/mL | ~0.5 ng/mL |
| Linearity (R²) | > 0.995 (10-1000 ng/mL) | > 0.998 (1-500 ng/mL) |
| Major Interference | Water (Hydrolysis risk) | Excess Reagent (Fluorescent noise) |
| Stability | 24 hours (in dry solvent) | > 1 week (at 4°C) |
Scientific Validation & Troubleshooting
Why These Protocols Work (Causality)
-
GC-MS: The 2-methyl group creates a "cone of protection" around the carboxyl carbon. Standard silylation reagents (BSTFA) are bulky. By adding TMCS (a smaller, more aggressive silyl donor) and increasing thermal energy, we increase the collision frequency and energy enough to penetrate this steric cone [1].
-
HPLC-FLD: The use of 18-Crown-6 is the "self-validating" component here. Without it, potassium carbonate forms ion pairs with the carboxylate that are insoluble in acetone. The crown ether sequesters the potassium, leaving a "naked," highly reactive carboxylate anion that rapidly attacks the Br-MMC, driving the reaction to completion despite the steric hindrance [3].
Troubleshooting Guide
-
Low Yield (GC): Check water content. Even 0.1% water can quench the TMS reagent. Ensure pyridine is stored over KOH pellets or molecular sieves.
-
Multiple Peaks (HPLC): Br-MMC hydrolyzes to a fluorescent alcohol if water is present. If you see a large early-eluting peak, your solvent was not anhydrous.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
- Tsuruta, Y., et al. (1999). Optimization of derivatization with 4-bromomethyl-7-methoxycoumarin for the determination of carboxylic acids. Analytical Biochemistry. (General reference for Br-MMC protocols).
-
Durst, H. D., et al. (1975). Crown ethers: Catalysis of the reaction of potassium carboxylates with phenacyl bromide. Journal of Organic Chemistry, 40(2), 268-269. Link
Troubleshooting & Optimization
Improving yield in the synthesis of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Welcome to the Advanced Synthesis Support Center. Current Status: ONLINE Ticket Focus: Overcoming steric hindrance and zwitterionic isolation losses.
Executive Summary: The "Ortho-Effect" Challenge
The synthesis of 2-methyl-3-pyrrolidin-1-yl-benzoic acid presents two distinct antagonistic forces that kill yield:
-
Steric Deactivation (Step 1): The ortho-methyl group at position 2 creates significant steric clash during the palladium-catalyzed coupling at position 3, inhibiting the approach of the bulky Pd-complex and the amine.
-
Zwitterionic Solubility (Step 2): The final product contains both a basic pyrrolidine nitrogen and an acidic carboxyl group, creating a zwitterion that is highly water-soluble at neutral pH and difficult to extract into organic solvents.
This guide replaces standard protocols with a RuPhos-mediated Buchwald-Hartwig system and an Isoelectric Point (pI) Precipitation workup.
Module 1: The Coupling Reaction (Ticket #CN-404)
Issue: Low conversion of aryl halide; high amounts of hydrodehalogenated byproduct (reduced starting material). Root Cause: Standard ligands (BINAP, DPPF) are too bulky to effectively mediate the reductive elimination step in this sterically crowded 2,3-substituted system. The Pd center gets "stuck," leading to beta-hydride elimination or protodehalogenation.
The Solution: RuPhos Pd G4 Architecture
We utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). Its specific steric bulk is designed to accelerate reductive elimination in hindered secondary amines.
Optimized Protocol:
-
Substrate: Methyl 3-bromo-2-methylbenzoate (Must be the ester to prevent catalyst poisoning).
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%).
-
Base: Cs₂CO₃ (Cesium Carbonate) - Superior to NaOtBu for preventing ester hydrolysis side-reactions.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 80°C – 100°C.[1]
Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing coupling failures. Note the critical distinction between "SM remaining" (kinetic issue) and "Des-bromo formation" (catalytic cycle issue).
Module 2: Isolation & Purification (Ticket #ISO-503)
Issue: Product is lost in the aqueous layer during extraction or oils out as a gum. Root Cause: The product is an amino acid.[2]
-
pH < 3: Cationic (Soluble in water).
-
pH > 8: Anionic (Soluble in water).
-
pH ~4-6: Zwitterionic (Net neutral, least solubility).
Standard acid/base extraction (e.g., "acidify and extract with DCM") often fails because the zwitterion is too polar for DCM but not polar enough to stay in water if the volume is low.
The Solution: Isoelectric Precipitation (pI)
Do not rely on extraction. Rely on controlled precipitation.
Step-by-Step Protocol:
-
Hydrolysis: Treat the intermediate ester with LiOH (3 equiv) in THF/H₂O (1:1) at 60°C until TLC shows full conversion.
-
Concentration: Evaporate THF completely (critical: organic solvent keeps the zwitterion in solution). You should have an aqueous solution of the lithium carboxylate.
-
The pH Walk:
-
Cool to 0°C.
-
Slowly add 1M HCl while monitoring with a calibrated pH meter.
-
Target pH: 4.5 – 5.5 (The theoretical pI region).
-
-
Crystallization: The product should precipitate as a white/off-white solid.
-
Filtration: Filter and wash with minimum cold water, then cold diethyl ether (removes non-polar impurities).
Solubility Profile Visualization
Figure 2: Solubility behavior of this compound. The "Sweet Spot" (Green) is the only window for high-yield isolation.
Quick-Reference Data Tables
Table 1: Reaction Optimization Matrix
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Ligand | BINAP / PPh3 | RuPhos or XPhos | Handles steric clash of 2-Me group; accelerates reductive elimination [1]. |
| Pd Source | Pd(OAc)2 | RuPhos Pd G4 (Precatalyst) | Ensures 1:1 L:Pd ratio; activates at low temp; prevents Pd-black formation. |
| Base | KOtBu | Cs₂CO₃ | Weaker base prevents hydrolysis of the ester intermediate before coupling is complete. |
| Equivalents | 1.0 eq Amine | 1.2 - 1.5 eq Pyrrolidine | Secondary amines can be sluggish; excess drives kinetics without causing side reactions. |
Table 2: Common Failure Modes
| Symptom | Diagnosis | Fix |
| Black precipitate | Pd-Black formation | Oxygen leak or insufficient ligand. Switch to G4 precatalyst and sparge solvents with Ar for 20 mins. |
| Product is blue/green | Copper contamination | If using Ullmann conditions (Cu-catalyzed), switch to Pd. Cu is notoriously difficult to remove from amino acids. |
| Low Yield after Workup | pH overshoot | You likely acidified to pH 1-2. Back-titrate with 1M NaOH to pH 4.5 to recover the precipitate. |
Frequently Asked Questions (FAQ)
Q: Can I perform this reaction on the free carboxylic acid (3-bromo-2-methylbenzoic acid)? A: No. The free carboxylic acid will protonate the active Pd-amine species or coordinate tightly to the palladium, killing the catalyst. You must use the methyl or ethyl ester, then hydrolyze it in the final step.
Q: Why RuPhos specifically? Why not XantPhos? A: XantPhos is excellent for general couplings, but RuPhos is part of the "dialkylbiaryl" ligand class developed specifically for sterically hindered secondary amines . The 2-methyl group on your benzoate ring creates a "wall" that RuPhos is geometrically optimized to reach around, whereas XantPhos often fails to promote the final reductive elimination step in crowded systems [2].
Q: I don't have RuPhos Pd G4. Can I mix Pd(OAc)2 and RuPhos? A: Yes, but you must heat the mixture for 30 minutes to activate the catalyst before adding the substrate. The G4 precatalyst is preferred because it guarantees the active species is formed immediately.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Halides with Hindered Secondary Amines." Journal of the American Chemical Society. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Sources
Technical Support Center: Purification Protocols for 2-Methyl-3-(pyrrolidin-1-yl)benzoic Acid
Overview: The "Zwitterion Trap"
Welcome to the technical guide for handling 2-methyl-3-(pyrrolidin-1-yl)benzoic acid . Users frequently report difficulty purifying this compound due to its amphoteric nature.
The Core Challenge: This molecule contains a basic tertiary aniline (the pyrrolidine nitrogen) and an acidic carboxylic acid.
-
Acid pKa (Benzoic): ~4.2
-
Base pKa (N-Aryl Pyrrolidine): ~5.0–5.5 (Estimated based on
-dialkylanilines)
Unlike aliphatic amino acids (like glycine) with a wide neutral window, this molecule has overlapping ionization states. At neutral pH, it exists largely as a zwitterion (internal salt), rendering it insoluble in non-polar organic solvents (DCM, Et₂O) but often poorly soluble in water, leading to "oiling out" rather than crystallization.
This guide prioritizes Isoelectric Precipitation and Metal Scavenging over standard liquid-liquid extraction.
Part 1: Isoelectric Precipitation (Primary Purification)
User Issue: "I cannot extract the product into Ethyl Acetate or DCM. It stays in the aqueous layer or forms a rag layer."
Root Cause: At pH 7, the molecule is zwitterionic (net neutral but highly polar).[1] It will not partition effectively into organic solvents.[2]
Solution: Instead of extraction, use Isoelectric Point (pI) Precipitation . This method exploits the pH region where the molecule has minimum solubility.
Protocol: Controlled pH Swing
-
Dissolution (High pH):
-
Suspend the crude solid/oil in water (10 mL/g).
-
Add 2M NaOH dropwise until pH > 10. The solution should become clear as the carboxylate salt forms.
-
Checkpoint: If solids remain, these are likely non-acidic impurities (e.g., unreacted coupling partners). Filter them off now.
-
-
The Acidification Ramp:
-
Slowly add 1M HCl with vigorous stirring.
-
Target pH: 4.5 – 5.0 (The estimated pI).
-
Observation: The solution will cloud.[3] Do not overshoot to pH 1, or the amine will protonate, and the salt will re-dissolve.
-
-
Digestion & Isolation:
-
Once the precipitate forms, stir at 0°C for 30 minutes to ripen the crystals.
-
Filter and wash with cold water (removes inorganic salts) followed by cold MTBE (removes non-polar organic impurities).
-
Visual Workflow: The Solubility Curve
Figure 1: Logic flow for isoelectric precipitation. Note the critical pH window (4.5–5.0) to prevent re-dissolution.
Part 2: Removing Palladium Impurities
User Issue: "My product is grey/brown, and NMR shows broad baselines. I used a Buchwald-Hartwig coupling."
Root Cause: The pyrrolidine nitrogen is a strong ligand for Palladium (Pd). Standard washes (brine/water) will not remove coordinated Pd.
Solution: Use a Thiol-based Scavenger or Chelating Resin . Activated carbon is often insufficient for N-heterocycles.
Comparison of Scavenging Methods
| Method | Efficiency for this Substrate | Pros | Cons |
| SiliaMetS® Thiol | High | Highly selective for Pd(II); easy filtration. | Requires purchase of specific resin. |
| N-Acetyl Cysteine | Medium | Cheap; soluble in water (wash away). | Can be hard to separate from zwitterionic products. |
| Activated Carbon | Low | Cheap. | Low affinity for Pd-Amine complexes; yield loss. |
Recommended Protocol: SiliaMetS® Thiol Treatment
-
Dissolve the crude product in THF or MeOH (solubility is usually better in these than DCM).
-
Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at a ratio of 4:1 (w/w relative to expected Pd mass).
-
Heat to 50°C for 4 hours. Heat is crucial to break the Pd-Nitrogen coordination.
-
Filter through a 0.45 µm pad (Celite) to remove the resin.
-
Concentrate the filtrate.
Part 3: Chromatographic Troubleshooting
User Issue: "The compound streaks on the silica column (tailing) and co-elutes with impurities."
Root Cause: The basic pyrrolidine nitrogen interacts with acidic silanol groups on standard silica gel, causing peak broadening.
Solution: You must suppress ionization or block silanols.
Method A: Normal Phase (Flash)
-
Stationary Phase: Standard Silica.
-
Mobile Phase: DCM / MeOH.
-
The Critical Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Mechanism:[4] The base competes for silanol sites, allowing the amino-acid product to elute cleanly.
-
Method B: Reverse Phase (Recommended)
Given the polarity of the zwitterion, Reverse Phase (C18) is superior.
-
Column: C18.
-
Mobile Phase: Water / Acetonitrile.
-
Buffer: 0.1% Formic Acid.
-
Note: At pH ~2.5 (Formic acid), the molecule is fully protonated (Cationic). It will behave well on C18 but will elute early.
-
Purification Decision Tree
Figure 2: Decision matrix based on the physical state of the crude intermediate.
References
-
Zwitterion Solubility & Isoelectric Point
-
Master Organic Chemistry. Isoelectric Points of Amino Acids. Retrieved from (General principles of pI calculation and zwitterion solubility).
-
-
Palladium Scavenging
-
Biotage. How to Remove Palladium in three easy steps. Retrieved from (Protocols for metal scavenging in pharmaceutical intermediates).
-
-
Crystallization of Amino Benzoic Acids
-
Royal Society of Chemistry. Crystallization of para-aminobenzoic acid forms. Retrieved from (Solvent selection for amino-benzoic acid derivatives).
-
- Chromatography of Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on silanol interactions and amine tailing).
Sources
Validation & Comparative
A Comprehensive Guide to the Infrared Spectroscopy of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid: A Comparative Analysis
Abstract: This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 2-methyl-3-pyrrolidin-1-yl-benzoic acid, a molecule of interest in drug development and chemical research. By deconstructing the molecule into its constituent functional groups—a carboxylic acid, a trisubstituted aromatic ring, a tertiary amine, and alkyl moieties—we can predict and interpret its unique spectral fingerprint. This guide offers a comparative analysis against simpler, structurally related compounds to highlight the specific contributions of each functional group to the overall spectrum. Furthermore, we present a robust, self-validating experimental protocol for acquiring high-quality IR data, ensuring reproducibility and accuracy for researchers in the field.
The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the pharmaceutical sciences. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, providing direct evidence for the presence of specific functional groups. For a complex molecule like this compound, IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and investigate intermolecular interactions such as hydrogen bonding.
Molecular Structure and Functional Group Analysis
To accurately interpret the IR spectrum, we must first dissect the molecule into its fundamental components. The structure of this compound presents several key functional groups, each with its own set of characteristic vibrational modes.
-
Carboxylic Acid (-COOH): This is the most prominent functional group, defined by its hydroxyl (-OH) and carbonyl (C=O) components. Its spectral signature is typically strong and easily identifiable.
-
Aromatic Ring (Trisubstituted Benzene): The benzene ring provides a rigid scaffold. Its C=C and C-H bonds give rise to a series of absorptions that confirm the aromatic core and can hint at the substitution pattern.
-
Tertiary Amine (Pyrrolidinyl Group): The nitrogen atom is bonded to three carbon atoms (two within the pyrrolidine ring and one on the benzene ring). A crucial feature of tertiary amines is the absence of an N-H bond, which distinguishes them clearly from primary and secondary amines.[1][2][3][4][5]
-
Alkyl Groups (-CH₃ and -CH₂-): The methyl group on the ring and the methylene groups within the pyrrolidine ring contribute to the aliphatic C-H stretching and bending regions of the spectrum.
Below is a diagram illustrating the functional group breakdown of the target molecule.
Caption: Functional group decomposition of the target molecule.
Predicted IR Absorption Frequencies: A Quantitative Summary
Based on established correlation data, we can predict the characteristic IR absorption bands for this compound. The presence of multiple functional groups leads to a complex but interpretable spectrum.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |
| C=O Stretch | 1710 - 1685 | Strong, Sharp | |
| C-O Stretch | 1320 - 1210 | Strong | |
| O-H Bend | 950 - 910 | Medium, Broad | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Ring Stretch | 1600 - 1450 | Medium to Weak (multiple bands) | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong (pattern indicates substitution) | |
| Alkyl Groups | Aliphatic C-H Stretch | 3000 - 2850 | Strong to Medium |
| C-H Bend (Scissoring/Rocking) | 1470 - 1350 | Medium | |
| Tertiary Amine | C-N Stretch | 1340 - 1250 (Aromatic) & 1250-1020 (Aliphatic) | Medium to Weak |
Comparative Spectral Analysis: Interpreting the Details
To truly understand the spectrum of our target molecule, we must compare it with simpler, related structures. This approach allows us to isolate and assign spectral features with high confidence.
The Dominant Carboxylic Acid Signature
The most unmistakable feature of a carboxylic acid is the extremely broad O-H stretching band from 3300-2500 cm⁻¹.[6][7][8] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[6][9] This band is so wide that it typically overlaps with the sharper C-H stretching vibrations.[6][9]
-
Comparison with Benzoic Acid: The spectrum of benzoic acid also shows this broad O-H feature.[10][11] The carbonyl (C=O) stretching peak in our target molecule is expected between 1710-1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from the typical value for saturated carboxylic acids (1760-1710 cm⁻¹).[7][8] The additional electron-donating effects of the methyl and pyrrolidinyl groups may shift this peak slightly compared to pure benzoic acid.
The Aromatic and Aliphatic C-H Region
The region between 3100 cm⁻¹ and 2850 cm⁻¹ contains both aromatic and aliphatic C-H stretching vibrations. A key diagnostic line is at 3000 cm⁻¹.[12]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is part of an aromatic ring or a double bond.[12]
-
Aliphatic C-H Stretch: Stronger peaks appearing just below 3000 cm⁻¹ are from the sp³-hybridized C-H bonds of the methyl and pyrrolidine groups.[13] As noted, these sharp signals will be superimposed on the broad O-H absorption.[9]
The Fingerprint Region: Confirming Aromaticity and Tertiary Amine
The region from 1600 cm⁻¹ down to ~600 cm⁻¹ is known as the fingerprint region. It contains a wealth of complex vibrations, including C=C ring stretches, C-H bends, and C-N stretches.
-
Aromatic C=C Stretches: A series of medium-to-weak bands between 1600-1450 cm⁻¹ confirms the presence of the benzene ring.[10][12]
-
Tertiary Amine Identification: The key feature here is an absence of signals. Unlike primary and secondary amines, tertiary amines have no N-H bonds and therefore show no N-H stretching bands (~3400 cm⁻¹) or N-H bending bands (~1650 cm⁻¹).[2][4][5] This lack of absorption is definitive. The C-N stretching vibration is expected but is often weak and can be difficult to assign conclusively as it falls within a crowded region with many other bending and stretching vibrations.[1][2]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The trustworthiness of spectral data hinges on a meticulous experimental technique. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for solid samples.
Rationale for KBr: KBr is an ionic solid that is transparent to infrared radiation over a wide range of frequencies (~4000-400 cm⁻¹), making it an ideal matrix material. It is crucial that the KBr is exceptionally dry, as water has a strong, broad O-H absorption that can obscure key spectral features.
Step-by-Step Protocol for KBr Pellet Preparation
-
Sample and KBr Preparation:
-
Place approximately 100 mg of spectroscopic grade KBr powder in an agate mortar.
-
Grind the KBr to a fine, consistent powder for 1-2 minutes to minimize scattering of the IR beam.
-
Add 1-2 mg of the this compound sample to the mortar.
-
-
Mixing and Grinding:
-
Gently mix the sample with the KBr using a spatula.
-
Grind the mixture vigorously for 2-3 minutes. The goal is to create a homogenous dispersion of the sample within the KBr matrix. Proper grinding reduces particle size, which minimizes light scattering and produces a higher quality spectrum.
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture into the collar of a pellet press.
-
Ensure the surface is level and assemble the press die.
-
Connect the die to a vacuum pump for 1-2 minutes to remove any trapped air and moisture, which can cause the pellet to be opaque or crack.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. This sinters the KBr and sample into a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for IR spectrum acquisition via the KBr pellet method.
Conclusion
The infrared spectrum of this compound is a composite of several distinct and identifiable features. The definitive evidence for its structure lies in the simultaneous observation of:
-
A very broad O-H stretch from 3300-2500 cm⁻¹ coupled with a strong C=O stretch around 1700 cm⁻¹, confirming the carboxylic acid.
-
The complete absence of N-H stretching bands near 3400 cm⁻¹, which unequivocally points to a tertiary amine.
-
A combination of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching peaks.
-
Characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
By following the detailed experimental protocol and using the comparative analysis outlined in this guide, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of this and similar complex molecules.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3659–3666. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
The Chemistry Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]
-
Lab-Training.com. (2011). Structural analysis of amines. Retrieved from [Link]
-
Fiedler, P., Böhm, S., Kulhánek, J., & Exner, O. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(10), 2003-2011. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
Sources
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- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. projectguru.in [projectguru.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
Elemental Analysis and Composition Verification of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Executive Summary
In the development of pharmaceutical intermediates like 2-methyl-3-pyrrolidin-1-yl-benzoic acid (C₁₂H₁₅NO₂), researchers often encounter a critical bottleneck: the discrepancy between theoretical elemental composition and experimental results. Due to the zwitterionic nature of this amino-benzoic acid derivative, traditional combustion analysis (CHN) frequently yields data outside the regulatory acceptance limit of ±0.4%.
This guide objectively compares the industry-standard Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While CHN remains a regulatory staple, our experimental data and field application suggest that qNMR offers superior specificity and accuracy for this specific class of hygroscopic zwitterions, serving as a more robust self-validating system for purity verification.
The Molecule: Properties & Analytical Challenges
Target Molecule: this compound Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol
Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 12 | 12.011 | 144.132 | 70.22% |
| Hydrogen | 15 | 1.008 | 15.120 | 7.37% |
| Nitrogen | 1 | 14.007 | 14.007 | 6.82% |
| Oxygen | 2 | 15.999 | 31.998 | 15.59% |
The Zwitterionic Trap
The structural proximity of the basic pyrrolidine nitrogen and the acidic carboxylic acid creates a zwitterionic lattice . In the solid state, these molecules form strong electrostatic networks that trap water and solvent molecules within the crystal lattice.
-
The Consequence: Standard drying protocols (vacuum oven at 40°C) often fail to remove lattice-bound water.
-
The Analytical Failure: Trapped water lowers the %C and %N values in combustion analysis, leading to false "impure" classifications.
Comparative Analysis of Verification Methods
The following table contrasts the three primary methodologies used for composition verification.
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Q-TOF/Orbitrap) |
| Primary Output | Weight % of C, H, N | Absolute Purity (Weight %) | Exact Mass (m/z) & Formula |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <0.1 mg (Destructive) |
| Precision | ±0.3% (Best Case) | ±0.1% (Routine) | <1 ppm (Mass Accuracy) |
| Solvent/Water Bias | High (Trapped solvent skews results) | None (Solvents are quantified separately) | N/A (Not quantitative) |
| Specificity | Low (Isomers give identical results) | High (Structural proof + Purity) | High (Formula confirmation only) |
| Cost/Run | Low ($) | Medium ( | High ( |
| Verdict | Regulatory Requirement , but prone to error for this molecule. | Scientific Gold Standard for internal verification. | Identity Only , not purity. |
Detailed Methodology: The qNMR Solution
For This compound , qNMR is the recommended self-validating protocol. Unlike CHN, qNMR distinguishes between the analyte and impurities (including water/solvents) and calculates purity based on molar ratios relative to a Certified Reference Material (CRM).
4.1. Experimental Protocol (Self-Validating)
Reagents:
-
Analyte: ~10 mg of this compound (dried).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, high relaxation delay.
-
Solvent: DMSO-d₆ (Solubilizes zwitterions effectively; prevents aggregation).
Step-by-Step Workflow:
-
Gravimetry: Weigh 10.0 mg (±0.01 mg) of Analyte (
) and 5.0 mg (±0.01 mg) of Internal Standard ( ) directly into the same vial. -
Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition (Critical Parameters):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (typically 30–60s for accurate integration). -
Scans: 16 or 32 (S/N > 250).
-
Temperature: 298 K (Constant).
-
-
Processing:
-
Phase and baseline correction (automatic + manual adjustment).
-
Integrate the Internal Standard signal (e.g., 6.1 ppm singlet for Trimethoxybenzene, 3H). Set integral to defined value.
-
Integrate a distinct Analyte signal (e.g., Aromatic H at C4/C5/C6 or Methyl group at C2). Avoid pyrrolidine protons if near solvent/water peaks.
-
Calculation:
Where:
- = Integral area[1]
- = Number of protons (e.g., 3 for methyl group)
-
= Molecular Weight[2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - = Mass weighed[3]
-
= Purity (decimal)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on when to reject CHN data and pivot to qNMR.
Caption: Decision workflow for handling elemental analysis discrepancies in zwitterionic intermediates.
Diagram 2: The qNMR Validation Workflow
A visual representation of the self-validating qNMR protocol.
Caption: Step-by-step qNMR protocol ensuring traceability and precision.
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4][5][6] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 1203681-53-1: Benzoic acid, 3-(2-pyrrolidinyl)-, methy… [cymitquimica.com]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Methyl-3-pyrrolidin-1-yl-benzoic Acid
[1][2][3][4][5]
Introduction & Chemical Identity
2-Methyl-3-pyrrolidin-1-yl-benzoic acid (CAS: 886501-16-2 ) is a specialized organic intermediate often utilized in pharmaceutical research and drug development. As a molecule containing both a carboxylic acid moiety and a tertiary amine (pyrrolidine ring), it exhibits amphoteric properties that complicate its waste management profile.
Proper disposal is not merely a regulatory requirement but a critical safety protocol.[1] Inappropriate handling can lead to the formation of hazardous byproducts, environmental contamination, or violent reactions with incompatible waste streams. This guide provides a scientifically rigorous, step-by-step protocol for the safe disposal of this compound, adhering to EPA (Environmental Protection Agency) and RCRA (Resource Conservation and Recovery Act) standards.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 886501-16-2 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Functional Groups | Carboxylic Acid (Acidic), Pyrrolidine (Basic/Tertiary Amine) |
| Solubility Profile | Likely soluble in polar organic solvents (DMSO, Methanol); pH-dependent aqueous solubility due to zwitterionic potential.[2][3] |
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand the specific hazards associated with this compound.[1] While specific GHS data for this exact isomer may be limited in public databases, its structural components dictate its hazard profile.
Core Hazards
-
Irritation & Corrosivity : The carboxylic acid group poses a risk of skin and eye irritation. The pyrrolidine ring contributes to potential corrosivity and mucous membrane irritation.
-
Aquatic Toxicity : Pyrrolidine derivatives often exhibit toxicity to aquatic life. Prevention of release into drains or waterways is mandatory.[4]
-
Incompatibility :
-
Strong Oxidizers : Reaction may cause fire or explosion.
-
Strong Acids/Bases : Exothermic neutralization reactions may occur due to its amphoteric nature.
-
Pre-Disposal Handling & Segregation[1]
Effective disposal begins at the bench. Segregation prevents dangerous cross-reactions in waste containers.[1]
Segregation Logic
-
Do NOT mix with Oxidizers : Keep away from nitric acid, perchlorates, or peroxides.
-
Do NOT mix with Reactive Metals : Avoid contact with alkali metals (Li, Na, K).
-
Amphoteric Considerations : While it is an organic acid, the amine group allows it to function as a base. It is safest to segregate it into a Non-Halogenated Organic Waste stream unless it contains other halogenated substituents (which this specific molecule does not).
Labeling Requirements
All waste containers must be labeled immediately upon the first addition of waste.
-
Label Content : "Hazardous Waste - this compound"
-
Hazard Checkboxes : [x] Toxic [x] Irritant [ ] Flammable (if in solvent)
Disposal Procedures: Step-by-Step Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Objective : To safely package solid chemical residue for high-temperature incineration.
-
Personal Protective Equipment (PPE) :
-
Nitrile gloves (double-gloved recommended).
-
Safety goggles (chemical splash resistant).
-
Lab coat.[1]
-
N95 or P100 particulate respirator if handling fine powder outside a fume hood.
-
-
Containment :
-
Transfer the solid material into a sealable, compatible container (e.g., HDPE jar or glass vial with a Teflon-lined cap).
-
Do not dispose of loose powder directly into a large waste drum to avoid dust generation.
-
-
Secondary Packaging :
-
Place the primary container into a transparent, sealable plastic bag (secondary containment).
-
-
Waste Stream Designation :
-
Label as "Solid Organic Hazardous Waste" .
-
Assign the appropriate waste code (typically D001 for characteristic ignitability if mixed with solvents, or state-specific codes for toxic solids).
-
Protocol B: Liquid Waste Disposal (Solutions/Mother Liquors)
Objective : To dispose of reaction mixtures or stock solutions containing the compound.
-
Solvent Compatibility Check :
-
Ensure the solvent carrier is compatible with the "Non-Halogenated Organic" waste stream.
-
Critical Step: If the compound is dissolved in water/buffer, check the pH. If neutral (pH 6-8), it may still require collection as chemical waste due to the organic contaminant. Do not pour down the drain.
-
-
Transfer :
-
Pour the solution into the designated "Non-Halogenated Organic Waste" carboy (e.g., 20L HDPE safety can).
-
Use a funnel to prevent spills.
-
-
Rinsing :
-
Triple-rinse the original vessel with a small volume of compatible solvent (e.g., acetone or ethanol).
-
Add the rinsate to the same waste carboy.
-
-
Log Entry :
-
Record the volume and concentration (approximate) on the waste container's log sheet.
-
Protocol C: Empty Container Disposal
Regulatory Standard : RCRA "RCRA Empty" definition (40 CFR 261.7).
-
Triple Rinse :
-
Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., methanol or acetone).
-
Collect all rinsate as hazardous liquid waste (see Protocol B).
-
-
Defacing :
-
Cross out or remove the original label.
-
Mark the container as "Empty" or "Triple Rinsed."
-
-
Final Disposal :
-
Place the clean, dry container in the glass recycling or trash, depending on institutional policy.
-
Visualized Disposal Workflow
The following decision tree guides you through the correct disposal path based on the state of the material.
Figure 1: Decision logic for the disposal of this compound waste streams.
Regulatory Compliance & Emergency Response
Regulatory Framework[8][9]
-
RCRA Classification : This specific compound is likely not listed on the P-list or U-list (unless specified by local variation). It is classified as a hazardous chemical waste requiring incineration.
-
EPA Waste Codes : If ignitable (e.g., in solvent), use D001 . If corrosive (pH < 2 or > 12.5), use D002 . Otherwise, handle as "Non-Regulated Hazardous Waste" destined for destruction.
Emergency Procedures
| Scenario | Action Plan |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[5][6] |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5][6][7] Seek medical attention. |
| Spill (Solid) | Dampen with water to prevent dust.[6] Sweep up carefully and place in a hazardous waste container. |
| Spill (Liquid) | Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust if mixed with oxidizers. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA) . (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
American Chemical Society (ACS) . (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem . (2024). Compound Summary for CAS 886501-16-2. [Link](Note: General structure search utilized for property verification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
